N-Cyclobutyl-sulfamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(sulfamoylamino)cyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c5-9(7,8)6-4-2-1-3-4/h4,6H,1-3H2,(H2,5,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLQCGSYIZRMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Cyclobutyl Sulfamide and Its Derivatives
Direct Synthesis Approaches for N-Cyclobutyl-sulfamide
Direct methods for the formation of the this compound bond offer efficiency and atom economy. Recent advancements have focused on metal-free and flow-chemistry-based syntheses.
Metal-Free Photocatalytic Strategies for Sulfonamide Formation
The use of visible-light-mediated, metal-free photocatalysis represents a green and sustainable approach to sulfonamide synthesis. These methods often utilize organic dyes as photocatalysts to activate substrates under mild conditions. nih.govunits.it For instance, a transition-metal-free photocatalytic S-N coupling reaction has been developed using an organic photocatalyst, to synthesize acylsulfonamides from sodium organosulfinates and hydroxamic acids. nih.gov Mechanistic studies suggest that the reaction proceeds through the generation of singlet oxygen via an energy transfer process, which is crucial for the reaction's success. nih.gov This approach provides a sustainable pathway for acylsulfonamide synthesis under gentle conditions. nih.gov
Another strategy involves the use of a sulfonamide as a hydrogen-atom transfer (HAT) catalyst for C(sp3)–H alkylation, as explored through DFT calculations. researchgate.net The combination of a metal-free photoredox catalyst and a sulfonamide catalyst allows for highly regioselective alkylation of C–H bonds adjacent to heteroatoms, demonstrating broad substrate scope and functional group compatibility. researchgate.net
One-Flow Syntheses Utilizing Chlorosulfonic Acid and Amines
Continuous flow chemistry has emerged as a powerful tool for the rapid and safe synthesis of sulfamides. One-flow systems that utilize readily available and inexpensive reagents like chlorosulfonic acid and amines have been developed for the efficient production of unsymmetrical sulfamides. organic-chemistry.org These methods offer excellent control over reaction parameters such as temperature and time, minimizing the formation of hazardous byproducts. organic-chemistry.org
A one-flow reaction of chlorosulfonic acid can rapidly produce unsymmetrical sulfamides by altering the nucleophile and a tertiary amine. organic-chemistry.org The process is characterized by high yields under mild conditions (20 °C) and very short reaction times (≤90 seconds). organic-chemistry.org The choice of tertiary amine is critical; for example, using pyridine (B92270) as a base can suppress the formation of symmetrical sulfite (B76179) byproducts. organic-chemistry.org The advantages of microflow technology over traditional batch conditions include superior control of reaction time and temperature and a reduction in the generation of toxic gases. organic-chemistry.org This method has been used to successfully synthesize a variety of unsymmetrical sulfamides with yields ranging from 43% to 97%. organic-chemistry.org
Preparations via N-Sulfamoyloxazolidinone Derivatives
A safer and more convenient method for the large-scale preparation of sulfamides involves the use of N-sulfamoyloxazolidinone derivatives. researchgate.net These reagents act as stable and easy-to-handle synthetic equivalents of corrosive and hazardous N-sulfamoyl chlorides. researchgate.net The reaction proceeds via a transsulfamoylation mechanism, where the N-sulfamoyloxazolidinone reacts with a primary or secondary amine to furnish the desired sulfamide (B24259). This method avoids the use of harsh reagents like sulfonyl chloride, phosphorus oxychloride, or phosphorus pentachloride. researchgate.net The reactivity in these transsulfamoylation reactions can be influenced by electronic effects. researchgate.netosti.gov
Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of this compound often requires more complex strategies, including methods for creating N,N'-disubstituted sulfamides and techniques for introducing the cyclobutyl group through cross-coupling reactions.
Preparation of N,N'-Disubstituted Sulfamides Incorporating Cyclobutyl Moieties
N,N'-disubstituted sulfamides are valuable in medicinal chemistry and as organocatalysts. rsc.orgchemrxiv.org A practical and efficient process to prepare unsymmetrical sulfamides is through Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry. rsc.org This method has also been extended to the synthesis of polysulfamides. rsc.org
Incorporation of Cyclobutyl Substituents via Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. eie.grrsc.org These reactions are instrumental in incorporating specific structural motifs, such as the cyclobutyl group, into a wide range of molecules. rsc.org
Several named reactions, including the Suzuki-Miyaura, Mizoroki-Heck, Negishi, and Buchwald-Hartwig couplings, are frequently employed. eie.gr While palladium has traditionally been the metal of choice, other metals are also effective. eie.gr Three primary strategies are utilized to introduce a cyclobutyl substituent, generally involving either electrophilic or nucleophilic cyclobutane (B1203170) derivatives in the cross-coupling process. rsc.orgresearchgate.net
A general method for the N-arylation of sulfamides with aryl bromides has been developed using a dual-catalytic system of nickel and a photoexcitable iridium complex. chemrxiv.org This reaction proceeds at room temperature under visible light irradiation and complements existing Buchwald-Hartwig coupling methods for the N-arylation of sulfamides. chemrxiv.org
Table 1: Summary of Synthetic Methodologies
| Methodology | Key Reagents/Catalysts | Advantages | Reference |
|---|---|---|---|
| Metal-Free Photocatalysis | Organic photocatalysts, Sulfonamide HAT catalysts | Sustainable, mild conditions, high regioselectivity | nih.govresearchgate.net |
| One-Flow Synthesis | Chlorosulfonic acid, amines, tertiary amines (e.g., pyridine) | Rapid, high yield, enhanced safety, scalable | organic-chemistry.org |
| N-Sulfamoyloxazolidinone Derivatives | N-Sulfamoyloxazolidinones, amines | Safer alternative to hazardous reagents, suitable for large scale | researchgate.net |
| SuFEx Click Chemistry | Sulfur(VI) fluoride (B91410) derivatives, amines | Efficient for unsymmetrical sulfamides and polysulfamides | rsc.org |
Development of Stereoselective and Enantioselective Synthetic Routes
The creation of specific stereoisomers of this compound derivatives is crucial for their application in various fields, particularly in pharmaceuticals, where a single enantiomer often exhibits the desired biological activity while the other may be inactive or even detrimental.
A significant advancement in the synthesis of chiral sulfonamide-containing compounds is the development of an enantioselective, radical-based method for the intramolecular hydroamination of alkenes with sulfonamides. acs.orgnih.govchemrxiv.org This process is particularly relevant for constructing enantioenriched pyrrolidine (B122466) structures, which can be analogous to cyclobutyl-containing ring systems.
The reaction is proposed to proceed through the formation of N-centered radicals via a proton-coupled electron transfer (PCET) activation of the sulfonamide N–H bond. acs.orgnih.govchemrxiv.orgnih.gov An excited-state Iridium(III) oxidant and a dialkyl phosphate (B84403) base facilitate the generation of an electrophilic nitrogen-centered radical. nih.gov This radical then undergoes an addition reaction with a tethered alkene to form a new carbon-nitrogen bond. nih.gov
A key feature of this methodology is the use of a chiral phosphoric acid, which is generated during the PCET event. acs.orgnih.govchemrxiv.org Noncovalent interactions between this chiral acid and the neutral sulfonamidyl radical are believed to be the basis for the asymmetric induction, guiding the formation of one enantiomer over the other. acs.orgnih.govchemrxiv.org This interaction effectively controls the stereochemistry of the subsequent C–N bond-forming step. acs.org
This method has demonstrated high enantioselectivity, with reported enantiomeric ratios (er) as high as 98:2. acs.orgnih.govchemrxiv.orgacs.org The versatility of this protocol has been shown across a variety of alkene substitution patterns and sulfonamide substrates. acs.org For instance, high yields and excellent enantioselectivities have been achieved for substrates containing various substituents and heterocyclic systems. acs.org
Detailed studies have provided insights into the enantiodetermining step of this transformation. acs.org Experiments have suggested that the C–N bond formation is the stereoselectivity-determining step in both hydroamination and related carboamination reactions. acs.org The enantioselectivity of the products is typically determined using high-performance liquid chromatography (HPLC) on a chiral stationary phase. nih.govacs.org
Below is a table summarizing the results for the enantioselective hydroamination of various sulfonamide substrates, highlighting the yields and enantiomeric ratios achieved.
| Entry | Alkene Substituent | Sulfonamide Substituent | Yield (%) | Enantiomeric Ratio (er) |
| 1 | cis-disubstituted | Aryl | 72 | 93:7 |
| 2 | trans-disubstituted | Aryl | 93 | 95:5 |
| 3 | cis-tert-butyl | Aryl | 93 | 98:2 |
| 4 | trans-tert-butyl | Aryl | 48 | 96:4 |
| 5 | Nerol-derived | Aryl | 85 | 96:4 (for each diastereomer) |
| 6 | Ortho-substituted | Aryl | 91 | 92:8 |
| 7 | Meta-substituted | Aryl | 79 | 95:5 |
| 8 | Benzofuran | Aryl | 92 | 96:4 |
| 9 | Thiophene | Aryl | 53 | 93:7 |
| 10 | Thiazole | Aryl | 79 | 97:3 |
| 11 | Benzyl | Aryl | 98 | 91:9 |
| 12 | Phenethyl | Aryl | 98 | 96:4 |
Data sourced from studies on the enantioselective hydroamination of alkenes with sulfonamides. nih.govacs.org
Sustainable and Green Chemistry Approaches in this compound Synthesis
In line with the growing emphasis on environmentally responsible chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of sulfonamides, including this compound. smolecule.com These approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. sci-hub.se
One notable green synthetic method involves the condensation of sulfonamides with aldehydes to form N-sulfonylimines, which are key intermediates. nih.gov This reaction can be performed under catalyst-free conditions, utilizing neutral aluminum oxide (Al₂O₃) as an efficient and reusable dehydrating agent. nih.gov The use of green solvents, such as dimethyl carbonate (DMC) and propylene (B89431) carbonate (PC), is a cornerstone of this approach. nih.gov These solvents are favored due to their low toxicity, high biodegradability, and non-corrosive nature. nih.gov The process involves simple experimental procedures, and the pure product can often be obtained by filtration and recrystallization, minimizing complex purification steps. nih.gov
Other green strategies in sulfonamide synthesis include:
Solvent-free (neat) reactions: Conducting reactions without a solvent is considered an ideal green method. sci-hub.se For example, the synthesis of N-alkyl and N-arylsulfonamides has been successfully achieved by reacting primary and secondary amines with arylsulfonyl chlorides at room temperature under solvent-free conditions. sci-hub.se
Aqueous reaction media: Water is an environmentally benign solvent, and its use in sulfonamide synthesis has been explored. sci-hub.se A facile method for synthesizing sulfonamide derivatives involves the reaction of tosyl chloride with amino acids in water, using sodium carbonate as a base. sci-hub.se
Microwave and ultrasound-assisted synthesis: These techniques can significantly reduce reaction times and energy consumption. nih.gov For instance, the synthesis of sulfonamide derivatives of cyclic arylguanidines has been achieved with high efficiency using microwave or ultrasound assistance in an aqueous medium. nih.gov
The development of these green and sustainable methods provides more practical and environmentally friendly routes for the synthesis of this compound and its derivatives, addressing some of the drawbacks of traditional methods which often involve hazardous reagents and generate toxic byproducts. sci-hub.senih.gov
Reactivity and Chemical Transformations of N Cyclobutyl Sulfamide
The chemical behavior of N-Cyclobutyl-sulfamide is dictated by the interplay of its two core components: the sulfamide (B24259) moiety and the cyclobutyl ring. Each part of the molecule offers distinct sites for chemical modification, allowing for a diverse range of transformations. This section explores the reactivity of this compound, detailing reactions that target the sulfamide group and those that functionalize the cyclobutyl system.
Mechanistic Investigations of N Cyclobutyl Sulfamide Reactions
Elucidation of Reaction Pathways and Intermediates
The reactivity of N-Cyclobutyl-sulfamide is dictated by the interplay of its functional groups and the reaction conditions employed. The elucidation of its reaction pathways involves identifying key intermediates and understanding the electronic and steric factors that influence their formation and subsequent reactions.
Radical-based mechanisms are pivotal in the formation and functionalization of sulfamides, including this compound. These reactions often proceed through a chain mechanism involving initiation, propagation, and termination steps. A common strategy involves the radical addition to ene-sulfonamides, where the primary products are α-sulfonamidoyl radicals. beilstein-journals.orgd-nb.infonih.gov These intermediates can then undergo further reactions, such as the elimination of a sulfonyl radical to generate a transient imine. beilstein-journals.orgd-nb.infonih.gov
In the context of this compound, a hypothetical radical cyclization could be initiated by the formation of a carbon-centered radical on the cyclobutyl ring. This radical could then undergo an intramolecular addition to a suitably positioned unsaturated bond within the molecule or in an intermolecular reaction. The stability of the resulting radical species and the strain of the cyclobutyl ring would be critical factors in determining the feasibility and outcome of such reactions.
Table 1: Hypothetical Radical-Based Reactions Involving this compound Derivatives
| Reactant | Radical Initiator | Key Intermediate | Potential Product |
|---|---|---|---|
| N-allyl-N'-cyclobutyl-sulfamide | AIBN/Bu3SnH | α-sulfonamidoyl radical | Cyclized piperidine (B6355638) derivative |
| N-(2-bromoethyl)-N'-cyclobutyl-sulfamide | (TMS)3SiH/Et3B | Carbon-centered radical | Reduced N-ethyl-N'-cyclobutyl-sulfamide |
This table presents hypothetical examples based on general principles of radical reactions of sulfonamides.
Ionic mechanisms in this compound chemistry are often characterized by the formation of charged intermediates that drive the reaction forward. A significant example is the generation of N-sulfonyl iminium ions, which are powerful electrophiles capable of participating in a variety of cyclization reactions. usm.eduusm.edu These reactions are typically initiated by the activation of the sulfamide (B24259) nitrogen by a Lewis acid, which facilitates the condensation with an aldehyde or ketone to form the N-sulfonyl iminium ion. usm.eduusm.edu
For a derivative of this compound containing a nucleophilic moiety, the intramolecular trapping of an N-sulfonyl iminium ion can lead to the formation of heterocyclic structures. The cyclobutyl group can influence the stereochemical outcome of such cyclizations due to its conformational rigidity and steric bulk.
Table 2: Lewis Acids Screened for N-Sulfonyl Iminium Ion Pictet-Spengler Cyclization
| Lewis Acid | Observed Conversion |
|---|---|
| Scandium(III) triflate | Fastest conversion |
| Stannous(II) triflate | Fast conversion |
| Copper(II) triflate | Fast conversion |
| Lanthanum(III) triflate | Little to no conversion |
| Sodium(I) triflate | Little to no conversion |
| Magnesium(II) triflate | Little to no conversion |
Data adapted from a study on N-para-toluenesulfonyl homoveratrylamine and 3-phenylpropanal. usm.edu
Proton-coupled electron transfer (PCET) represents a fundamental mechanism for the activation of N-H bonds in sulfamides. In a PCET process, both a proton and an electron are transferred, often in a concerted step. nih.gov This mechanism allows for the homolytic cleavage of the N-H bond, generating a nitrogen-centered radical under milder conditions than traditional methods. nih.gov The feasibility of PCET is governed by the bond dissociation free energy (BDFE) of the N-H bond and the redox potentials of the electron and proton acceptors.
For this compound, PCET can be a key step in initiating radical-mediated transformations. The resulting nitrogen-centered radical can participate in various reactions, including hydrogen atom transfer (HAT) and addition to unsaturated systems. The nature of the photocatalyst or electrochemical conditions employed can be tuned to control the efficiency and selectivity of the PCET process.
Role of Catalysis in this compound Transformations
Catalysis plays a transformative role in the reactions of this compound, enabling efficient and selective bond formations that would otherwise be challenging. Both transition metal and organocatalytic systems have been developed to mediate a wide range of transformations.
Transition metal catalysis is a powerful tool for the formation of carbon-sulfur bonds, a key transformation in the synthesis of various organosulfur compounds. rsc.org Nickel-catalyzed cross-coupling reactions, for instance, have been shown to be effective in forming C-S bonds. nih.gov Although direct examples involving this compound are not prevalent, the general principles of these catalytic cycles can be applied. Such a reaction would likely involve the oxidative addition of an aryl halide to a low-valent nickel catalyst, followed by transmetalation with a sulfur nucleophile derived from this compound, and concluding with reductive elimination to furnish the aryl sulfide (B99878) product and regenerate the active catalyst. The cyclobutyl group would likely remain as a spectator ligand throughout this process, though its steric and electronic properties could influence the reaction rate and yield.
Table 3: General Steps in a Ni-Catalyzed C-S Cross-Coupling Reaction
| Step | Description |
|---|---|
| Oxidative Addition | An aryl halide (Ar-X) adds to the Ni(0) catalyst to form a Ni(II) intermediate. |
| Ligand Exchange/Transmetalation | The sulfamide-derived sulfur nucleophile replaces a ligand on the Ni(II) center. |
| Reductive Elimination | The C-S bond is formed, yielding the aryl sulfide product and regenerating the Ni(0) catalyst. |
The fields of organocatalysis and photoredox catalysis have recently merged to provide novel strategies for sulfonamide synthesis. nih.gov This dual catalytic approach can enable the enantioselective formation of complex molecules under mild conditions. nih.gov For example, an organocatalyst can activate a substrate to form a nucleophilic enamine, while a photoredox catalyst generates a radical species from a suitable precursor. The subsequent radical-enamine coupling can lead to the formation of a new carbon-carbon or carbon-heteroatom bond.
In the context of synthesizing derivatives of this compound, a photoredox-organocatalytic system could be envisioned for the asymmetric α-functionalization of a carbonyl compound with an electrophilic sulfamide precursor. The chiral organocatalyst would control the stereochemistry of the reaction, while the photoredox catalyst would facilitate the single-electron transfer steps necessary for radical generation. A notable phenomenon in this area is photoredox autocatalysis, where the product of the reaction itself acts as the photocatalyst for its own formation, which has been observed in the synthesis of cyclic biaryl sulfonamides. uni-regensburg.de
Kinetic and Thermodynamic Studies of Reaction Progress and Selectivity
In the exploration of the chemical behavior of this compound, understanding the kinetic and thermodynamic parameters of its reactions is paramount. These studies provide critical insights into reaction rates, the influence of reaction conditions, and the ultimate distribution of products, thereby guiding the development of efficient and selective synthetic methodologies. While specific experimental data for this compound is not extensively available in the public domain, a comprehensive understanding can be constructed by examining the well-established principles of sulfonamide chemistry and drawing parallels from studies on analogous N-alkylsulfamides.
Kinetic Investigations of Reaction Rates
Kinetic studies focus on the rate at which a reaction proceeds and the factors that influence this rate. For reactions involving this compound, such as N-alkylation, hydrolysis, or participation in cyclization reactions, the rate is typically influenced by several key factors:
Concentration of Reactants: The rate of reaction is generally dependent on the concentration of the reacting species. For instance, in an N-alkylation reaction, increasing the concentration of either this compound or the alkylating agent would be expected to increase the reaction rate.
Temperature: As with most chemical reactions, an increase in temperature typically leads to a significant increase in the reaction rate. This is due to the increased kinetic energy of the molecules, resulting in more frequent and energetic collisions. The relationship between temperature and the rate constant is described by the Arrhenius equation.
Solvent: The choice of solvent can have a profound effect on reaction kinetics. Polar aprotic solvents, for example, are often employed in nucleophilic substitution reactions involving sulfonamides as they can solvate cations while leaving the nucleophile relatively free, thus enhancing its reactivity.
Catalyst: The presence of a catalyst can dramatically alter the reaction rate by providing an alternative reaction pathway with a lower activation energy. For example, acid or base catalysis is common in reactions involving sulfonamides.
To illustrate the type of data obtained from kinetic studies, the following hypothetical data table represents the effect of temperature on the rate constant for a representative reaction of an N-alkylsulfamide.
Table 1: Hypothetical Kinetic Data for the Hydrolysis of an N-Alkylsulfamide This data is illustrative and not specific to this compound.
| Temperature (K) | Rate Constant, k (s⁻¹) |
|---|---|
| 298 | 1.5 x 10⁻⁵ |
| 308 | 4.2 x 10⁻⁵ |
| 318 | 1.1 x 10⁻⁴ |
| 328 | 2.8 x 10⁻⁴ |
From such data, the activation energy (Ea) for the reaction can be determined graphically using an Arrhenius plot (a plot of ln(k) versus 1/T).
Thermodynamic Analysis of Reaction Feasibility and Selectivity
Thermodynamic studies provide information about the energy changes that occur during a reaction and determine the position of the equilibrium. The key thermodynamic parameters are enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).
Enthalpy (ΔH): Represents the change in heat content of the system. Exothermic reactions (negative ΔH) release heat and are generally more favorable.
Entropy (ΔS): Represents the change in disorder or randomness of the system. Reactions that lead to an increase in the number of molecules or a change to a more disordered state (e.g., solid to liquid or gas) have a positive ΔS and are entropically favored.
Gibbs Free Energy (ΔG): Combines enthalpy and entropy (ΔG = ΔH - TΔS) and is the ultimate determinant of reaction spontaneity. A negative ΔG indicates a spontaneous (favorable) reaction under the given conditions.
The selectivity of a reaction (e.g., regioselectivity or stereoselectivity) is often under thermodynamic or kinetic control. Under thermodynamic control, the product distribution is determined by the relative stabilities of the products, favoring the most stable isomer. Under kinetic control, the product distribution is determined by the relative rates of formation of the products, favoring the product that is formed fastest.
The following hypothetical data table illustrates the thermodynamic parameters for two competing pathways in a reaction involving an N-alkylsulfamide, which could lead to different isomers.
Table 2: Hypothetical Thermodynamic Data for Competing Reaction Pathways of an N-Alkylsulfamide at 298 K This data is illustrative and not specific to this compound.
| Pathway | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) | Product Distribution (Thermodynamic Control) |
|---|---|---|---|---|
| Pathway A (Product 1) | -50 | -20 | -44.04 | ~99% |
| Pathway B (Product 2) | -40 | -15 | -35.53 | ~1% |
In this illustrative example, Pathway A is both enthalpically and entropically more favorable, leading to a significantly more negative ΔG. Under thermodynamic control, Product 1 would be the major product. However, if the activation energy for Pathway B were significantly lower than for Pathway A, Product 2 could potentially be the major product under kinetic control, especially at lower temperatures.
Structural Elucidation and Conformational Analysis of N Cyclobutyl Sulfamide
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the chemical structure of N-Cyclobutyl-sulfamide, analyzing its purity, and studying its behavior in solution.
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C. The expected NMR spectrum of this compound in a solvent like DMSO-d₆ would feature distinct signals corresponding to each unique proton and carbon atom.
¹H NMR: The spectrum would show a signal for the sulfonamide (SO₂NH) proton, which is typically broad and appears relatively downfield. The proton on the cyclobutyl carbon attached to the nitrogen (N-CH) would appear as a multiplet. The remaining six protons of the cyclobutyl ring's methylene (B1212753) (CH₂) groups would likely appear as complex, overlapping multiplets in the aliphatic region.
¹³C NMR: The spectrum would display three distinct signals for the cyclobutyl ring carbons due to molecular symmetry: one for the carbon atom bonded to nitrogen (C-N) and two for the other two pairs of equivalent methylene carbons.
Dynamic processes, such as the puckering of the cyclobutyl ring or potentially slow rotation around the S-N bond, could be studied using variable-temperature NMR experiments. At lower temperatures, these processes might slow down sufficiently to resolve distinct signals for protons or carbons that are equivalent at room temperature.
| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -SO₂NH- | 8.5 - 10.5 | Singlet (broad) |
| ¹H | -N-CH- | 3.5 - 4.5 | Multiplet |
| ¹H | -CH₂- (ring) | 1.5 - 2.5 | Multiplet |
| ¹³C | -N-CH- | 50 - 60 | - |
| ¹³C | -CH₂- (β to N) | 25 - 35 | - |
| ¹³C | -CH₂- (γ to N) | 10 - 20 | - |
The key vibrational bands for this compound would be those associated with the sulfonamide and cyclobutyl groups.
Sulfonamide Group: This group gives rise to several strong and easily identifiable bands. The asymmetric (νas) and symmetric (νs) stretching vibrations of the S=O bonds are particularly intense in the IR spectrum and are found in the 1370–1310 cm⁻¹ and 1180–1140 cm⁻¹ regions, respectively rsc.org. The N-H stretch appears as a distinct band around 3400–3200 cm⁻¹. The S-N stretching vibration is typically observed in the 940–870 cm⁻¹ range rsc.orgresearchgate.net.
Cyclobutyl Group: The aliphatic C-H stretching vibrations from the cyclobutyl ring are expected in the 3000–2850 cm⁻¹ region. Other vibrations, such as the CH₂ scissoring (~1465 cm⁻¹), wagging, and twisting modes, would appear in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy is often complementary to IR. While S=O stretches are visible, Raman spectra can be particularly useful for identifying S-N and C-S vibrations, as well as lattice vibrations in the solid state at low frequencies (THz region) nih.gov.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| N-H Stretch | -NH- | 3400 - 3200 | Medium | Weak |
| C-H Stretch | Cyclobutyl | 3000 - 2850 | Medium-Strong | Strong |
| S=O Asymmetric Stretch | -SO₂- | 1370 - 1310 | Strong | Medium |
| S=O Symmetric Stretch | -SO₂- | 1180 - 1140 | Strong | Medium |
| S-N Stretch | -SO₂N- | 940 - 870 | Medium | Medium |
| SO₂ Scissoring | -SO₂- | 600 - 520 | Medium | Weak |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation of novel chemical entities, offering high accuracy and resolution. benthamdirect.com Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the determination of its elemental composition with a high degree of confidence. benthamdirect.com This capability is crucial for confirming the molecular formula of a synthesized compound like this compound and distinguishing it from potential isobaric interferences.
The accurate mass measurement of the molecular ion ([M+H]⁺) of this compound provides direct confirmation of its elemental formula (C₄H₁₀N₂O₂S). By comparing the experimentally measured mass with the theoretically calculated mass, mass errors in the low parts-per-million (ppm) range can be achieved, unequivocally verifying the compound's composition.
Beyond accurate mass determination of the parent molecule, HRMS coupled with tandem mass spectrometry (MS/MS) is employed to investigate its fragmentation pathways. Through collision-induced dissociation (CID), the protonated molecule is fragmented, and the resulting product ions are mass-analyzed. The high resolution of the mass analyzer enables the determination of the elemental composition of each fragment ion, which is fundamental to elucidating the fragmentation mechanism.
For this compound, the fragmentation is expected to follow pathways characteristic of sulfonamides and N-alkyl amines. nih.govnih.gov Key fragmentation processes for sulfonamides often involve the cleavage of the sulfur-nitrogen (S-N) bond. oup.com The fragmentation pattern may also involve the loss of sulfur dioxide (SO₂), a common rearrangement pathway for certain sulfonamides. nih.gov The cyclobutyl moiety is anticipated to undergo ring-opening or fragmentation to produce characteristic ions.
A proposed fragmentation pathway for this compound, initiated by protonation under positive electrospray ionization (ESI) conditions, could involve the following steps:
Protonation of the molecule, typically on one of the nitrogen atoms, to form the precursor ion [M+H]⁺.
Cleavage of the N-S bond, leading to the formation of the cyclobutylamine (B51885) radical cation or a related fragment.
Loss of the cyclobutyl group to generate an ion corresponding to the sulfamide (B24259) moiety.
Elimination of SO₂ from fragment ions containing the sulfonyl group. nih.gov
The precise masses of these fragment ions, as determined by HRMS, are critical for proposing and confirming the fragmentation pathways. This detailed structural information is invaluable for the unequivocal identification of the compound in various analytical applications.
Table 1: Theoretical HRMS Data for this compound and Its Postulated Fragments
| Ion/Fragment Description | Molecular Formula | Calculated m/z |
| Protonated Molecule ([M+H]⁺) | [C₄H₁₁N₂O₂S]⁺ | 151.0536 |
| Fragment from loss of NH₂ | [C₄H₉NO₂S]⁺ | 135.0325 |
| Fragment from loss of SO₂ | [C₄H₁₁N₂]⁺ | 87.0917 |
| Cyclobutylaminium ion | [C₄H₁₀N]⁺ | 72.0808 |
| Fragment from S-N bond cleavage | [H₃N₂O₂S]⁺ | 95.9862 |
Conformational Landscape and Flexibility of the this compound Scaffold
The conformational landscape and inherent flexibility of the this compound scaffold are defining features of its three-dimensional structure, influencing its interactions with biological targets. This landscape is primarily dictated by the conformational preferences of the cyclobutyl ring and the rotational freedom around the S-N bond of the sulfamide group.
The cyclobutane (B1203170) ring is not planar. libretexts.org To alleviate the angle strain of a perfectly square geometry (90° bond angles) and the torsional strain from eclipsed hydrogens, cyclobutane adopts a puckered or "butterfly" conformation. dalalinstitute.commaricopa.edu This puckering results in two non-equivalent substituent positions: axial and equatorial-like. The ring undergoes a rapid process of "ring-flipping," where the puckered conformation inverts, causing the axial and equatorial positions to interchange. researchgate.net The energy barrier for this process in cyclobutane itself is relatively low. For this compound, the sulfamide substituent will preferentially occupy the pseudo-equatorial position to minimize steric hindrance. researchgate.net
In the case of this compound, the interplay between the puckering of the cyclobutyl ring and the rotation about the S-N bond results in a dynamic conformational equilibrium. The molecule likely exists as a population of interconverting conformers in solution. The most stable conformers are those that minimize steric clashes and optimize any intramolecular interactions. Computational modeling, such as density functional theory (DFT) calculations, can provide insights into the relative energies of these different conformations and the energy barriers separating them. Understanding this conformational landscape is crucial for rational drug design, as the bioactive conformation that binds to a therapeutic target may not be the lowest energy conformation in solution.
Table 2: Key Structural Features Influencing the Conformational Flexibility of this compound
| Structural Feature | Description | Implication for Flexibility |
| Cyclobutyl Ring | Adopts a non-planar, puckered "butterfly" conformation to relieve angle and torsional strain. libretexts.orgdalalinstitute.com Undergoes rapid ring-flipping between two equivalent puckered forms. researchgate.net | The ring is not rigid; its dynamic nature allows the sulfamide group to adopt different spatial orientations. The substituent prefers a pseudo-equatorial position. researchgate.net |
| S-N Bond | A single bond that allows for rotation, connecting the cyclobutyl group to the sulfamide moiety. The nitrogen atom can exhibit different hybridizations. researchgate.net | Allows for multiple rotamers, contributing significantly to the overall flexibility of the molecule. The preferred rotational angle minimizes steric hindrance. |
| Sulfamide Group | The -SO₂(NH₂) moiety. The geometry around the sulfur atom is tetrahedral. | The orientation of the amino group relative to the S=O bonds can vary, adding another layer of conformational diversity. |
Computational Chemistry and Theoretical Characterization of N Cyclobutyl Sulfamide
Quantum Chemical Calculations (e.g., ab initio, semi-empirical methods)
Quantum chemical calculations are foundational to the theoretical study of molecules. Methods range from highly accurate but computationally expensive ab initio techniques to faster semi-empirical methods. For sulfonamides, Density Functional Theory (DFT) has emerged as a reliable and widely used tool that balances accuracy with computational cost. ijaers.comnih.gov
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. youtube.comyoutube.com For N-Cyclobutyl-sulfamide, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.
This process is typically initiated with a starting geometry and iteratively adjusted until the forces on the atoms are negligible. youtube.com DFT methods, particularly with the B3LYP functional and a basis set such as 6-31G(d,p) or 6-311++G**, are commonly employed for the geometry optimization of sulfonamide-containing molecules. nih.govkcl.ac.uk The optimization confirms that the resulting structure is a true minimum by performing a subsequent frequency calculation, which should yield no imaginary frequencies. youtube.com
The electronic structure analysis provides insight into the distribution of electrons within the optimized molecule. Key parameters derived from these calculations include atomic charges and bond characteristics, which are crucial for understanding the molecule's reactivity and intermolecular interactions.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: The following data are representative values for an N-alkyl-sulfamide structure, as specific published data for this compound were not available. Calculations are typically performed at the B3LYP/6-31G(d,p) level of theory.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | S-N | ~1.64 Å mdpi.com |
| S=O | ~1.43 Å mdpi.com | |
| N-C (cyclobutyl) | ~1.47 Å | |
| C-C (cyclobutyl avg.) | ~1.55 Å | |
| Bond Angle | O=S=O | ~120° |
| S-N-C | ~118° | |
| C-S-N | ~107° | |
| Dihedral Angle | O=S-N-C | Varies with conformation |
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to interpret or verify experimental results.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of DFT. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. nih.gov Calculations are performed on the optimized geometry of this compound, and the resulting magnetic shielding tensors are converted into chemical shifts, often by referencing them against a standard compound like tetramethylsilane (TMS). nih.gov While discrepancies can occur due to solvent effects and environmental factors, theoretical predictions are invaluable for assigning ambiguous signals in experimental spectra. nih.gov
Vibrational Frequencies: Theoretical infrared (IR) spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations, performed on the optimized geometry, identify the fundamental vibrational modes. mdpi.com Each calculated frequency corresponds to a specific molecular motion, such as the stretching of S=O bonds, the bending of N-H bonds, or the rocking of CH₂ groups in the cyclobutyl ring. A scaling factor is often applied to the calculated frequencies to better match experimental values due to the assumptions made in the calculations (e.g., harmonic approximation).
Table 2: Predicted Spectroscopic Data for this compound (Illustrative) Note: These are representative values. Specific shifts and frequencies depend on the exact computational method, basis set, and solvent model used.
| Parameter | Group | Predicted Value |
| ¹³C NMR Shift | C-N (cyclobutyl) | ~50-60 ppm |
| CH₂ (cyclobutyl) | ~20-30 ppm | |
| ¹H NMR Shift | N-H (sulfamide) | ~4-5 ppm nih.gov |
| C-H (cyclobutyl, alpha) | ~3.5-4.0 ppm | |
| CH₂ (cyclobutyl, beta/gamma) | ~1.5-2.5 ppm | |
| IR Frequency | N-H Stretch | ~3350 cm⁻¹ mdpi.com |
| (Scaled) | S=O Asymmetric Stretch | ~1350 cm⁻¹ |
| S=O Symmetric Stretch | ~1160 cm⁻¹ |
Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution and reactive sites of a molecule. malayajournal.orgijarset.com It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. ijaers.commalayajournal.org For this compound, the MEP surface would show a high negative potential around the oxygen atoms of the sulfonyl group, identifying them as primary sites for hydrogen bonding and electrophilic interaction. ijaers.commdpi.com The hydrogen atom on the sulfamide (B24259) nitrogen would appear as a region of positive potential.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ijaers.com The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. ijaers.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. ijaers.commalayajournal.org A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable, as less energy is required to excite an electron from the HOMO to the LUMO. ijarset.comijaers.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness, softness, electronegativity, and the electrophilicity index. ijaers.com
Table 3: Calculated FMO Properties for a Representative N-Alkyl-Sulfonamide (Illustrative) Note: Values are hypothetical, calculated at the B3LYP/6-31G(d,p) level, and presented in electron volts (eV).
| Parameter | Symbol | Formula | Value (eV) |
| HOMO Energy | E_HOMO | - | -6.3 |
| LUMO Energy | E_LUMO | - | 1.5 |
| Energy Gap | ΔE | E_LUMO - E_HOMO | 7.8 |
| Ionization Potential | I | -E_HOMO | 6.3 |
| Electron Affinity | A | -E_LUMO | -1.5 |
| Chemical Hardness | η | (I - A) / 2 | 3.9 |
| Electronegativity | χ | (I + A) / 2 | 2.4 |
| Electrophilicity Index | ω | χ² / (2η) | 0.74 |
Density Functional Theory (DFT) Applications
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties and reaction pathways.
Molecules like this compound can exist in various spatial arrangements known as conformers, which arise from rotation around single bonds. cdnsciencepub.com For this molecule, key conformational flexibility exists in the rotation around the S-N bond and the puckering of the cyclobutyl ring.
DFT calculations can be used to explore the potential energy surface of the molecule and identify stable conformers (local minima). kcl.ac.uk By performing geometry optimizations starting from different initial structures, the relative energies of these conformers can be determined. kcl.ac.uk The conformer with the lowest calculated energy is predicted to be the most stable and, therefore, the most abundant at equilibrium. This analysis is crucial for understanding how the molecule's shape influences its properties and biological interactions. The stability of different rotamers in sulfonamides is strongly influenced by the hybridization of the nitrogen atom. cdnsciencepub.com
Table 4: Relative Energies of Hypothetical this compound Conformers (Illustrative) Note: Energies are relative to the most stable conformer (Conformer A), calculated using DFT.
| Conformer | Description | Relative Energy (kcal/mol) |
| A | Cyclobutyl anti to S=O bond | 0.00 |
| B | Cyclobutyl gauche to S=O bond | 1.25 |
| C | Cyclobutyl eclipsed with S=O bond | 4.50 (Transition State) |
DFT is an indispensable tool for elucidating chemical reaction mechanisms. researchgate.netnih.gov It allows for the mapping of the entire reaction pathway from reactants to products, including the identification of high-energy transition states (TS). sumitomo-chem.co.jpyoutube.com
For a reaction involving this compound, such as its deprotonation or a substitution reaction, DFT can be used to:
Optimize the geometries of the reactants, products, and any intermediates.
Locate the transition state structure , which is a first-order saddle point on the potential energy surface. This is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com
Calculate the activation energy (energy barrier) of the reaction, which is the energy difference between the transition state and the reactants. This barrier determines the reaction rate.
These calculations provide a detailed, step-by-step picture of the chemical transformation, offering insights that are often difficult to obtain through experimental methods alone. researchgate.netsumitomo-chem.co.jp For instance, DFT has been used to investigate SO₂ insertion into C-N bonds to form sulfonamides, clarifying the energetic barriers of competing pathways. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational tools used to investigate the behavior of molecules at an atomic level. These methods provide insights into the conformational preferences, flexibility, and interactions of molecules, which are crucial for understanding their chemical and biological properties.
The conformational landscape of a molecule describes the various spatial arrangements of its atoms that can be achieved through the rotation of single bonds. For this compound, the key flexible bonds are the S-N bond and the N-C bond of the cyclobutyl group. The rotation around these bonds will give rise to different conformers with distinct energies.
Computational studies on similar small molecule sulfonamides have shown that the orientation of the amino group relative to the sulfonyl group is a critical determinant of conformational preference. mdpi.com The interplay of steric hindrance and intramolecular interactions, such as weak hydrogen bonds, governs the stability of these conformers.
For this compound, a comprehensive conformational analysis would involve systematically rotating the dihedral angles associated with the S-N and N-C bonds and calculating the potential energy of each resulting conformation. This process, known as conformational sampling, can be performed using various computational methods, such as molecular mechanics or quantum mechanics. The results of such an analysis can be visualized by plotting the energy as a function of the dihedral angles, creating a potential energy surface. The minima on this surface correspond to the stable conformers of the molecule.
Table 1: Predicted Stable Conformers of a Model Alkyl-Sulfonamide (Based on computational studies of analogous compounds)
| Conformer | Dihedral Angle ∠C-S-N-C (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Anti-periplanar | 180 | 0.00 | 65 |
| Syn-clinal | 60 | 1.20 | 25 |
| Anti-clinal | 120 | 2.50 | 10 |
Free energy surfaces, which also account for entropy, provide a more accurate representation of the conformational preferences of a molecule at a given temperature. These can be generated from molecular dynamics simulations, which simulate the movement of atoms over time.
The sulfonamide group is a versatile functional group capable of forming a variety of intermolecular interactions, most notably hydrogen bonds. The nitrogen atom of the sulfonamide can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. These interactions play a crucial role in the formation of larger molecular assemblies, a field of study known as supramolecular chemistry.
In the solid state, sulfonamides often form well-defined hydrogen-bonded networks. nih.govnih.gov The specific patterns of these networks, or supramolecular synthons, depend on the steric and electronic properties of the substituents on the sulfonamide group. For this compound, it is expected that the N-H group will participate in hydrogen bonding with the sulfonyl oxygen atoms of neighboring molecules, leading to the formation of chains or cyclic motifs.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of these intermolecular interactions and to predict the most stable supramolecular assemblies. mdpi.com The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool that can be used to analyze the nature of these interactions.
Table 2: Calculated Hydrogen Bond Parameters for a Model Sulfonamide Dimer (Based on DFT calculations of analogous systems)
| Hydrogen Bond | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |
|---|---|---|---|
| N-H···O=S | 1.95 | 175 | -5.8 |
Theoretical Studies of Structure-Activity Relationships (SAR) from a Chemical Perspective
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. nih.gov Computational chemistry plays a vital role in modern SAR studies by providing a theoretical framework to understand and predict how changes in molecular structure can affect biological function.
Many sulfonamide-containing molecules are known to be biologically active, often by inhibiting specific enzymes. nih.govmdpi.com Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a protein target. rjb.ronih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of protein-ligand recognition.
For this compound, a hypothetical docking study could be performed against a known protein target of other sulfonamides, such as carbonic anhydrase or dihydropteroate synthase. mdpi.com The docking simulation would predict the binding mode of this compound in the active site of the protein and calculate a docking score, which is an estimate of the binding affinity.
The analysis of the docked pose would reveal the key intermolecular interactions between this compound and the amino acid residues of the protein. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov
Table 3: Predicted Interactions of a Model Cycloalkyl-Sulfonamide with a Hypothetical Protein Active Site (Based on molecular docking studies of analogous compounds)
| Interacting Residue | Interaction Type | Distance (Å) | Predicted Binding Energy Contribution (kcal/mol) |
|---|---|---|---|
| Threonine | Hydrogen Bond (with SO2) | 2.8 | -2.5 |
| Valine | Hydrophobic (with Cyclobutyl) | 3.5 | -1.8 |
| Leucine | Hydrophobic (with Cyclobutyl) | 3.7 | -1.5 |
| Histidine | Hydrogen Bond (with NH) | 3.0 | -2.0 |
The insights gained from computational studies can be used to guide the rational design of new molecules with improved properties. For example, based on the predicted binding mode of this compound, modifications could be proposed to enhance its binding affinity or selectivity for a particular protein target.
Rational design principles for novel chemical probes and functional molecules based on the this compound scaffold could include:
Modification of the Cyclobutyl Group: Introducing substituents on the cyclobutyl ring could lead to additional interactions with the protein target. For instance, adding a hydroxyl group could create a new hydrogen bond, while a larger alkyl group could enhance hydrophobic interactions.
Bioisosteric Replacement: The sulfonamide group could be replaced with other functional groups that have similar steric and electronic properties (bioisosteres) to explore new interaction patterns.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to quantitatively predict the biological activity of newly designed molecules based on their calculated molecular descriptors. jbclinpharm.orgqub.ac.ukresearchgate.netmedwinpublishers.com These models can accelerate the design-synthesis-testing cycle in the development of new chemical probes and functional molecules.
Advanced Applications of N Cyclobutyl Sulfamide in Chemical Research
N-Cyclobutyl-sulfamide as a Versatile Synthetic Building Block
The inherent reactivity and specific stereochemical properties of the this compound moiety make it a valuable building block in synthetic organic chemistry. Its utility spans from being a key precursor in the assembly of complex molecular architectures to its direct incorporation into novel heterocyclic systems.
While the direct use of this compound as a starting material in the total synthesis of complex natural products is not yet extensively documented, the broader class of sulfonamides plays a crucial role in the construction of intricate molecular frameworks. The sulfamide (B24259) functional group is a key component in a variety of biologically active compounds and approved drugs nih.govsemanticscholar.org. The cyclobutyl moiety, on the other hand, is increasingly recognized in drug design for its unique conformational properties and as a useful intermediate in the synthesis of biomedical candidates acs.org.
In a notable example that highlights the potential of N-alkyl-sulfamides, researchers investigating inhibitors of cyclin-dependent kinase 2 (CDK2) evaluated a range of sulfonamide-containing groups, including those with cyclobutyl amines acs.org. This exploration underscores the utility of the this compound scaffold in generating libraries of compounds for screening in drug discovery programs. The study aimed to optimize potency and selectivity, demonstrating how modifications of the N-substituent on the sulfamide can significantly impact biological activity acs.org.
The synthesis of primary sulfonamides, the parent class of this compound, has been advanced through methods that allow for their one-step synthesis from organometallic reagents, enhancing their accessibility for further elaboration into complex molecules organic-chemistry.orgsigmaaldrich.com. These synthetic advancements pave the way for the broader application of N-substituted sulfamides, including the cyclobutyl derivative, in multi-step synthetic sequences.
Table 1: Examples of N-Alkyl-Sulfonamides in Complex Molecule Synthesis
| N-Alkyl Group | Target/Application | Research Focus |
| Cyclobutyl | CDK2 Inhibitors | Evaluation of sulfonamide-containing solvent tail groups for potency and selectivity. acs.org |
| Various Alkyl/Aryl | General Sulfonamide Synthesis | Development of one-step synthesis from organometallic reagents. organic-chemistry.orgsigmaaldrich.com |
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of pharmaceuticals researchgate.netnih.gov. Sulfonamides can serve as precursors for building nitrogen-containing heterocyclic cores or as substituents on these rings mdpi.com. The cyclization of unsaturated N-acyl sulfonamides, for instance, provides access to N-sulfonyl lactams and imidates, which are valuable cyclic building blocks nih.govfigshare.comresearchgate.net.
While specific examples detailing the cyclization of this compound are not prevalent, the general methodologies for constructing sulfonamide-containing heterocycles are well-established. These methods include intramolecular cyclizations triggered by various reagents and catalysts nih.govfigshare.comresearchgate.netusm.edu. For example, cobalt-catalyzed cyclization of unsaturated N-acyl sulfonamides has been shown to be a versatile method with good functional group tolerance nih.govfigshare.comresearchgate.net. Such strategies could potentially be applied to appropriately functionalized this compound derivatives to generate novel heterocyclic systems.
The incorporation of a sulfonamide fragment into a heterocyclic ring can impart a wide range of biological activities, including antiviral and antimicrobial properties mdpi.com. The unique conformational constraints imposed by the cyclobutyl group could lead to heterocyclic scaffolds with novel pharmacological profiles.
Table 2: General Methods for Synthesis of Sulfonamide-Containing Heterocycles
| Reaction Type | Reagents/Catalysts | Resulting Heterocycle |
| Cycloisomerization of unsaturated N-acyl sulfonamides | Co(salen) catalyst, t-BuOOH or air | N-sulfonyl lactams and imidates nih.govfigshare.comresearchgate.net |
| N-sulfonyliminium ion triggered cyclizations | Lewis or Brønsted acids | Piperidine (B6355638) scaffolds usm.edu |
Role in the Design of Ligands for Catalytic Systems
The development of novel ligands is crucial for advancing transition-metal-catalyzed reactions, which are fundamental in modern organic synthesis. Sulfonamides have been incorporated into ligand structures for various catalytic applications. For example, picolinamide (B142947) ligands, which can be conceptually related to N-acyl sulfonamides, have been successfully used in nickel-catalyzed reductive cross-coupling reactions nih.gov.
The synthesis of metal complexes with sulfonamide-based ligands and their catalytic activity is an active area of research. For instance, nickel-catalyzed cross-coupling of sulfonamides with aryl chlorides has been achieved using specialized phosphine (B1218219) ligands, demonstrating that the sulfonamide nitrogen can participate in important bond-forming reactions researchgate.net. This opens the possibility for designing chiral ligands based on the this compound scaffold for asymmetric transformations.
Development of this compound Derivatives as Agrochemical Candidates (excluding specific pesticidal efficacy and human health impact)
The sulfonamide functional group is a well-established pharmacophore in the agrochemical industry, found in various herbicides, fungicides, and insecticides nih.govnih.govusda.gov. The development of novel agrochemicals is driven by the need for compounds with improved efficacy, selectivity, and environmental profiles.
Research into new pesticidal compounds has explored a wide range of N,N'-disubstituted sulfamide derivatives nih.gov. These studies often involve the synthesis of a library of compounds with varying substituents to establish structure-activity relationships. While specific data on this compound derivatives in this context is limited, the general approach involves modifying the substituents on the sulfamide nitrogen atoms to optimize biological activity.
For example, novel coumarin (B35378) derivatives bearing carboxamide and sulfonamide moieties have been synthesized and evaluated for their fungicidal potential nih.gov. This research demonstrates the strategy of combining known active scaffolds (coumarin and sulfonamide) to discover new agrochemical candidates. The introduction of a cyclobutyl group onto the sulfamide nitrogen could influence the compound's lipophilicity, metabolic stability, and interaction with the biological target, potentially leading to the development of new agrochemical candidates.
Future Perspectives and Research Challenges for N Cyclobutyl Sulfamide
Innovation in Green and Sustainable Synthetic Methodologies
The chemical industry's shift towards environmentally responsible practices presents a significant opportunity for innovation in the synthesis of N-Cyclobutyl-sulfamide. Traditional methods for creating sulfonamides often rely on organic solvents and may require harsh reaction conditions. rsc.org Future research will likely focus on developing greener, more sustainable alternatives.
Key areas for innovation include:
Eco-Friendly Solvents: The use of water as a green solvent is a promising strategy. mdpi.com Research has demonstrated successful sulfonamide synthesis in aqueous media, which minimizes the use of volatile organic compounds (VOCs). mdpi.comnih.gov Applying these principles to this compound would involve developing water-based protocols, potentially using reagents like sodium carbonate as an acid scavenger to ensure high yields and purities. mdpi.com
Mechanochemistry: Solvent-free mechanochemical approaches, which use mechanical force (e.g., in a ball mill) to drive reactions, represent a frontier in green synthesis. rsc.org A one-pot, double-step procedure mediated by solid sodium hypochlorite (B82951) has been shown to be effective for various sulfonamides and could be adapted for this compound. rsc.org This method is not only solvent-free but also cost-effective and utilizes environmentally benign materials. rsc.org
Alternative Reagents and Catalysts: Moving away from traditional chlorinating agents is a key goal. mdpi.com One sustainable method involves the oxidative chlorination of thiols using reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in green solvents such as water or ethanol. rsc.org Another approach utilizes magnetic nanocatalysts like CuFe2O4@SiO2, which can be easily recycled and reused, further enhancing the sustainability of the process. biolmolchem.com
Table 1: Comparison of Synthetic Methodologies for Sulfamides
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Solvent | Often organic solvents (e.g., dichloromethane) | Water, ethanol, glycerol, or solvent-free (mechanochemistry) |
| Reagents | Sulfonyl chlorides, toxic activating agents | In-situ generation of sulfonyl chlorides, solid oxidants (NaOCl·5H2O) |
| Catalyst | Often requires organic amine bases | Recyclable nanocatalysts (e.g., CuFe2O4@SiO2) |
| Workup | Often requires multi-step purification | Simple filtration, avoids harsh conditions |
| Environmental Impact | Higher environmental nuisance, generation of HCl | Reduced waste, safer conditions, use of benign materials |
Deeper Mechanistic Understanding of Complex Catalytic Transformations
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing novel catalytic systems for this compound. Future research must address the intricate details of its behavior in complex transformations, such as catalytic hydrolysis or functionalization.
Challenges and research directions include:
Intermediate Characterization: The hydrolysis of certain sulfonamides can proceed through a stepwise mechanism involving a trigonal bipyramidal intermediate (TBPI). researchgate.net Investigating whether the this compound follows a similar pathway under acidic or basic conditions is crucial. The unique steric and electronic properties of the cyclobutyl group may influence the stability and reactivity of such intermediates.
Radical Chemistry: Recent advancements have shown that sulfonamides can be converted into valuable sulfonyl radical intermediates via metal-free photocatalysis. nih.govacs.org This strategy allows for late-stage functionalization, opening up new synthetic possibilities. nih.gov A key research challenge will be to explore the photocatalytic behavior of this compound, determining if it can efficiently generate sulfonyl radicals and participate in subsequent reactions, such as additions to alkenes. nih.govacs.org Mechanistic studies would need to confirm whether an energy-transfer catalysis (EnT) pathway is operative. nih.gov
Enzyme-Catalyzed Reactions: The cleavage of sulfonamides can be catalyzed by enzymes like glutathione (B108866) S-transferase (GST). nih.gov This process occurs via a nucleophilic attack of glutathione on an electrophilic center adjacent to the sulfonyl group. nih.gov A deeper investigation into the interaction of this compound with relevant enzymes could reveal its potential as a substrate for biocatalytic transformations or as a building block for prodrugs that release bioactive amines under specific biological conditions. nih.gov
Advancements in Predictive Computational Modeling and Artificial Intelligence Integration
The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize chemical research. For this compound, these tools offer a pathway to accelerate discovery and optimize properties without exhaustive experimental work.
Future research will focus on:
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models establish correlations between the chemical structure of molecules and their physicochemical properties. nih.govnih.gov By developing QSPR models for a series of this compound derivatives, researchers could predict thermodynamic properties like enthalpy of formation and Gibbs free energy, aiding in the design of new, stable compounds. researchgate.net
Machine Learning for Reaction Prediction: Machine learning models are being developed to predict the success or failure of synthetic reactions. digitellinc.com Specifically for sulfamides, models can predict reaction rates for their formation from primary amines and sulfamoyl fluorides. digitellinc.com Applying this approach to this compound would enable chemists to screen potential reaction partners in silico, saving time and resources by prioritizing successful synthetic routes. digitellinc.com
Generative AI for Novel Compound Design: Generative AI algorithms can design entirely new molecules that have never been synthesized before. stanford.eduyoutube.com By training these models on datasets of known sulfamides and their properties, it would be possible to generate novel derivatives of this compound with desired characteristics. mit.edu This approach vastly expands the chemical space that can be explored for new applications. youtube.commit.edu
Table 2: Application of Computational and AI Models to this compound Research
| Modeling Technique | Application Area | Potential Outcome for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Electronic & Steric Properties | Calculation of molecular descriptors to predict reaction rates and analyze physiochemical properties. digitellinc.comresearchgate.net |
| QSPR/MLR | Property Prediction | Development of models to predict thermodynamic and biological properties of new derivatives. nih.govdigitellinc.com |
| Machine Learning (Classification) | Synthesis Prediction | Classification of successful vs. failed reactions to optimize synthetic strategies. digitellinc.com |
| Generative AI | Drug/Molecule Design | In silico generation of novel this compound derivatives with enhanced properties. stanford.edu |
Exploration of Novel Non-Medicinal Applications in Chemical Science and Technology
While sulfamides are well-known in medicinal chemistry, their utility extends into other domains of chemical science. researchgate.net The unique structural feature of the cyclobutyl ring in this compound may impart specific properties beneficial for non-medicinal applications. nih.gov
Potential areas for exploration include:
Agrochemicals: The sulfonamide functional group is present in various herbicides and fungicides. nih.gov For instance, some N-(Heterocyclylcarbonyl) sulfonamide compounds are used for weed control. nih.gov Research into the biological activity of this compound on various plant species and fungi could lead to the development of new agrochemicals. Its specific mode of action and environmental fate would be critical areas of investigation.
Materials Science: Polysulfonamides are known for their good thermal and acid stability. researchgate.net The incorporation of the rigid cyclobutyl moiety into a polymer backbone could lead to materials with unique physical properties, such as enhanced thermal resistance or specific mechanical characteristics. Investigating the polymerization of this compound or its derivatives could open avenues in advanced materials.
Organic Synthesis: Activated sulfonamides can serve as protecting groups for amines, which can be cleaved under mild conditions using enzymatic catalysis. nih.gov Exploring the utility of the N-cyclobutyl-sulfonyl group as a novel protecting group in complex organic syntheses represents a potential application in fine chemical manufacturing.
Q & A
Q. What are the established protocols for synthesizing N-Cyclobutyl-sulfamide, and how can reaction conditions be optimized for reproducibility?
To ensure reproducibility, document reaction parameters (e.g., temperature, solvent polarity, catalyst use) and employ kinetic studies to identify rate-limiting steps. Use techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to monitor purity at each synthetic stage. Cross-reference protocols from peer-reviewed studies on structurally analogous sulfamide derivatives, noting deviations in cyclobutyl group reactivity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Prioritize a multi-technique approach:
- NMR : Confirm cyclobutyl ring geometry via H and chemical shifts and coupling constants.
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns against computational predictions.
- X-ray Crystallography : Resolve crystal structure ambiguities caused by sulfamide torsional angles.
- HPLC : Use reverse-phase columns with UV detection to assess stability under varying pH conditions .
Q. How can researchers assess the thermodynamic stability of this compound in different solvents?
Perform differential scanning calorimetry (DSC) to measure melting points and enthalpy changes. Pair with density functional theory (DFT) calculations to model solvent-solute interactions. Compare experimental solubility data with Hansen solubility parameters to identify optimal storage conditions .
Advanced Research Questions
Q. How do discrepancies in spectral data (e.g., NMR or IR) for this compound arise, and what strategies resolve them?
Contradictions may stem from tautomerism, solvate formation, or impurities. Mitigate by:
Q. What computational models best predict the biological activity of this compound, and how can in vitro/in vivo discrepancies be addressed?
Use molecular docking to map interactions with target proteins (e.g., enzymes in sulfamide metabolism). Validate with molecular dynamics simulations to assess binding stability. Address in vivo discrepancies by:
- Quantifying metabolic degradation pathways via liver microsome assays.
- Adjusting pharmacokinetic models to account for cyclobutyl ring strain effects on membrane permeability .
Q. How should researchers design meta-analyses to reconcile conflicting data on this compound’s reactivity or bioactivity?
Systematically categorize studies by methodology (e.g., synthetic routes, assay types). Apply statistical tools like funnel plots to detect publication bias. Highlight methodological inconsistencies (e.g., uncontrolled humidity during synthesis) as potential sources of variability. Use sensitivity analyses to weigh high-quality studies more heavily .
Methodological and Analytical Challenges
Q. What experimental controls are critical when studying this compound’s degradation under oxidative conditions?
Q. How can researchers address low yields in this compound derivatization reactions?
Optimize steric effects by:
- Screening bulky protecting groups to shield the sulfamide moiety.
- Employing flow chemistry to enhance mixing and reduce side reactions.
- Analyzing intermediates via in situ infrared spectroscopy to identify quenching steps .
Data Interpretation and Reporting Standards
Q. What frameworks are recommended for reporting contradictory results in this compound studies?
Adopt the STrengthening the Reporting of Observational Studies in Epidemiology (STROBE) guidelines for observational data. For computational studies, follow the Minimum Information About a Cheminformatics Experiment (MIACE) . Explicitly state instrument calibration protocols and raw data accessibility to enable replication .
Q. How should researchers evaluate the external validity of pharmacological studies on this compound?
- Assess species-specific metabolic differences using comparative cytochrome P450 inhibition assays.
- Validate cell-based findings in 3D organoid models to better mimic in vivo conditions.
- Report effect sizes with confidence intervals to contextualize clinical relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
